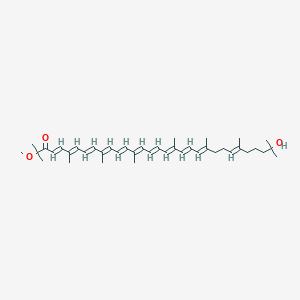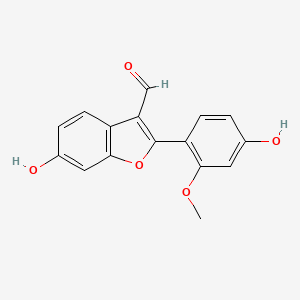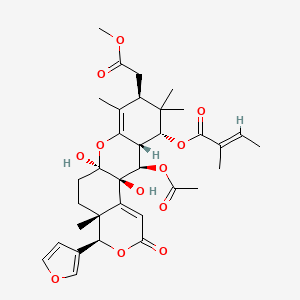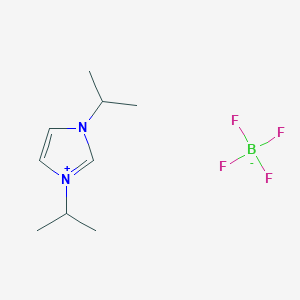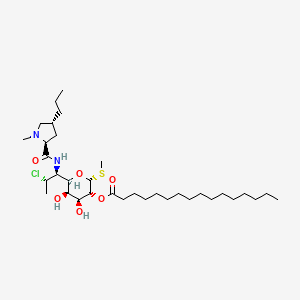
クリンダマイシンパルミテート
概要
説明
クリンダマイシンパルミテートは、リンコマイシン系抗生物質に属するクリンダマイシンの半合成誘導体です。これは、感受性微生物によって引き起こされる深刻な細菌感染症の治療に主に使用されます。 クリンダマイシンパルミテートは、しばしばクリンダマイシンパルミテート塩酸塩として処方されます。これは、クリンダマイシンとパルミチン酸のエステルの水溶性塩酸塩です 。 この化合物は、嫌気性菌、グラム陽性球菌、および一部の原虫に対して特に有効です .
科学的研究の応用
Clindamycin palmitate has a wide range of applications in scientific research, including:
作用機序
クリンダマイシンパルミテートは、細菌のタンパク質合成を阻害することで効果を発揮します。 これは、細菌リボソームの50Sリボソームサブユニットに結合し、ペプチド結合の形成を阻害し、タンパク質合成を阻害します 。 この作用は、薬物の濃度と微生物の感受性に応じて、細菌静止または細菌殺菌作用を示す可能性があります .
類似の化合物との比較
クリンダマイシンパルミテートは、リンコマイシンやクリンダマイシンリン酸塩などの他のリンコマイシン系抗生物質と比較されることがよくあります .
ユニークさ
クリンダマイシンパルミテートは、エステル化された形態であるため、経口投与した場合、吸収とバイオアベイラビリティが向上するというユニークな特徴があります 。 そのため、小児用製剤やカプセル剤や錠剤を飲み込むのが難しい患者に特に役立ちます .
類似化合物のリスト
- リンコマイシン
- クリンダマイシン塩酸塩
- クリンダマイシンリン酸塩
生化学分析
Biochemical Properties
Clindamycin palmitate plays a crucial role in inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding prevents the translocation of peptides, thereby inhibiting protein synthesis and ultimately leading to bacterial cell death. Clindamycin palmitate interacts with ribosomal RNA and proteins within the bacterial ribosome, disrupting the normal function of these biomolecules.
Molecular Mechanism
The molecular mechanism of clindamycin palmitate involves its binding to the 23S RNA of the 50S ribosomal subunit . This binding interferes with the peptidyl transferase activity, preventing the elongation of the peptide chain during protein synthesis. By inhibiting this critical step, clindamycin palmitate effectively halts bacterial protein production, leading to the inhibition of bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clindamycin palmitate have been observed to change over time. The stability and degradation of clindamycin palmitate can influence its long-term effects on cellular function. Studies have shown that clindamycin palmitate remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to clindamycin palmitate can lead to adaptive responses in bacterial populations, potentially resulting in reduced susceptibility.
Dosage Effects in Animal Models
The effects of clindamycin palmitate vary with different dosages in animal models. At therapeutic doses, clindamycin palmitate effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . Threshold effects are also noted, where sub-therapeutic doses may not achieve the desired antibacterial activity, highlighting the importance of appropriate dosing.
Metabolic Pathways
Clindamycin palmitate is metabolized primarily in the liver, where it undergoes hydrolysis to release the active clindamycin . The metabolic pathways involve enzymes such as esterases, which cleave the palmitate moiety, allowing clindamycin to exert its antibacterial effects. The metabolism of clindamycin palmitate can influence its pharmacokinetics and overall efficacy in treating infections.
Transport and Distribution
Clindamycin palmitate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of clindamycin palmitate within infected tissues are critical for its therapeutic efficacy, ensuring that sufficient concentrations reach the site of infection.
Subcellular Localization
The subcellular localization of clindamycin palmitate is primarily within the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . The targeting signals and post-translational modifications that direct clindamycin palmitate to specific compartments or organelles are not well characterized. Its activity within the cytoplasm is essential for its antibacterial effects.
準備方法
合成経路および反応条件
クリンダマイシンパルミテートの調製には、クリンダマイシンとパルミチン酸のエステル化が含まれます。 このプロセスには、通常、次の手順が含まれます :
溶解: クリンダマイシンは適切な溶媒に溶解されます。
エステル化: パルミチン酸を溶液に加え、混合物を加熱してエステル化反応を促進します。
精製: 反応混合物を冷却し、カラムクロマトグラフィーなどの技術によって生成物を精製します。
再結晶化: 精製された生成物を希塩酸でpHを調整し、結晶を乾燥させることで再結晶化します。
工業生産方法
工業的な設定では、クリンダマイシンパルミテート塩酸塩の生産には、大規模なエステル化と精製プロセスが含まれます。 カラムクロマトグラフィーと再結晶化を使用することで、最終生成物の高純度と品質が保証されます .
化学反応の分析
反応の種類
クリンダマイシンパルミテートは、次のものを含むいくつかの種類の化学反応を起こします。
加水分解: クリンダマイシンパルミテートのエステル結合は、生体内ではエステラーゼ酵素によって加水分解され、クリンダマイシンに戻ります.
酸化: クリンダマイシンは、酸化されてクリンダマイシンスルホキシドを生成します.
N-脱メチル化: この反応は、N-脱メチルクリンダマイシンの生成につながります.
一般的な試薬と条件
加水分解: 体内のエステラーゼ酵素。
酸化: 主にCYP3A4およびCYP3A5のシトクロムP450酵素によって触媒されます.
N-脱メチル化: これもシトクロムP450酵素によって仲介されます.
主要な生成物
クリンダマイシン: クリンダマイシンパルミテートの加水分解から生成されます.
クリンダマイシンスルホキシド: 酸化代謝産物.
N-脱メチルクリンダマイシン: N-脱メチル化の産物.
科学研究への応用
クリンダマイシンパルミテートは、次のような科学研究で幅広い用途があります。
類似化合物との比較
Clindamycin palmitate is often compared with other lincosamide antibiotics, such as lincomycin and clindamycin phosphate .
Lincomycin: Clindamycin is a semi-synthetic derivative of lincomycin, with improved pharmacokinetic properties and a broader spectrum of activity.
Clindamycin Phosphate: This is a prodrug of clindamycin, used primarily for intravenous or intramuscular administration.
Uniqueness
Clindamycin palmitate is unique due to its esterified form, which allows for better absorption and bioavailability when administered orally . This makes it particularly useful in pediatric formulations and for patients who have difficulty swallowing capsules or tablets .
List of Similar Compounds
- Lincomycin
- Clindamycin hydrochloride
- Clindamycin phosphate
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKUZDIHNKWLV-PRUAPSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190134 | |
| Record name | Clindamycin palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36688-78-5 | |
| Record name | Clindamycin palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36688-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clindamycin palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036688785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clindamycin palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINDAMYCIN PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does clindamycin palmitate exert its antibacterial effect?
A1: Clindamycin palmitate itself is inactive. It is hydrolyzed in vivo to clindamycin, the active compound. Clindamycin binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. [, ]
Q2: What types of bacteria are typically susceptible to clindamycin?
A2: Clindamycin demonstrates activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It also exhibits activity against anaerobic bacteria, such as Bacteroides fragilis. [, , ]
Q3: Has clindamycin palmitate been investigated for its efficacy in treating specific infections?
A3: Yes, clindamycin palmitate has been studied for its effectiveness in treating conditions such as streptococcal pharyngitis and osteomyelitis in children. Studies have shown it to be as effective as penicillin in eradicating group A streptococci from the pharynx. [, , ]
Q4: What is the molecular formula and weight of clindamycin palmitate?
A4: The molecular formula of clindamycin palmitate is C34H63ClN2O6S. Its molecular weight is 663.4 g/mol. []
Q5: Are there any specific analytical methods used to characterize and quantify clindamycin palmitate?
A5: Several analytical techniques are employed to analyze clindamycin palmitate, including high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV and mass spectrometry (MS). These methods are used to determine the purity, identify impurities, and quantify the drug in different matrices. [, , , , , ]
Q6: Have any studies investigated the compatibility of clindamycin palmitate with other materials in formulations?
A6: Research has explored the compatibility of clindamycin palmitate hydrochloride dry syrup with various internal solutions, revealing potential incompatibility issues leading to turbidity or gel formation under certain pH and temperature conditions. []
Q7: What is known about the stability of clindamycin palmitate in different formulations and conditions?
A7: Clindamycin palmitate can be susceptible to hydrolysis, particularly in aqueous solutions and at higher temperatures. Studies have investigated its stability in various formulations, including dry syrups, oral solutions, granules, and dispersible tablets. [, , ]
Q8: What strategies have been explored to improve the stability and bioavailability of clindamycin palmitate?
A8: Formulations such as chewable tablets and dispersible tablets have been developed to enhance the bioavailability and palatability of clindamycin palmitate, particularly in pediatric patients. [, ]
Q9: How is clindamycin palmitate absorbed and metabolized in the body?
A9: Clindamycin palmitate is administered orally and is rapidly hydrolyzed to clindamycin, primarily in the gastrointestinal tract. Clindamycin is well-absorbed after oral administration, and peak serum concentrations are typically achieved within 1-2 hours. [, , ]
Q10: What is the elimination half-life of clindamycin?
A10: The elimination half-life of clindamycin is approximately 2-3 hours. It is primarily metabolized in the liver and excreted in the urine and bile. [, , ]
Q11: What are the potential adverse effects associated with clindamycin palmitate?
A11: While generally well-tolerated, clindamycin palmitate, like other antibiotics, can cause side effects. The most common adverse effect is diarrhea, which can sometimes be severe and associated with Clostridium difficile infection. [, , ]
Q12: Are there any known mechanisms of bacterial resistance to clindamycin?
A12: Yes, bacterial resistance to clindamycin can occur through various mechanisms, including modification of the ribosomal binding site and enzymatic inactivation of the drug. []
Q13: What are some future directions in research on clindamycin palmitate?
A13: Future research directions include exploring novel drug delivery systems for targeted delivery, investigating new formulations for improved stability and bioavailability, and monitoring emerging resistance patterns to guide appropriate antibiotic use. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


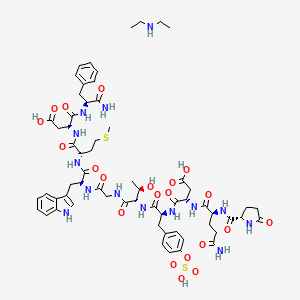
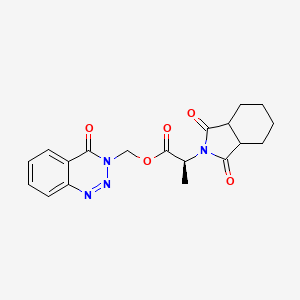
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(4R,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15,49-dichloro-48-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,4S,5S,6S)-5-hydroxy-4,6-dimethyl-4-[(4-phenylphenyl)methylamino]oxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,4,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1257999.png)
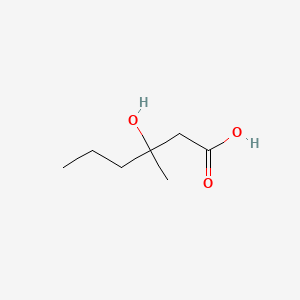
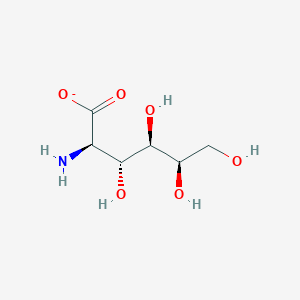


![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
![5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B1258007.png)
